
Piperazin-1-yl(4-(trifluoromethoxy)phenyl)methanone hydrochloride
Übersicht
Beschreibung
Piperazin-1-yl(4-(trifluoromethoxy)phenyl)methanone hydrochloride is a useful research compound. Its molecular formula is C12H14ClF3N2O2 and its molecular weight is 310.70 g/mol. The purity is usually 95%.
BenchChem offers high-quality Piperazin-1-yl(4-(trifluoromethoxy)phenyl)methanone hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Piperazin-1-yl(4-(trifluoromethoxy)phenyl)methanone hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer and Antituberculosis Applications: Derivatives of Piperazin-1-yl methanone, such as 1-(4-Chlorophenyl) cyclopropyl derivatives, have demonstrated significant anticancer and antituberculosis activities. In vitro studies showed effectiveness against human breast cancer cell lines and antituberculosis activity against Mycobacterium tuberculosis (Mallikarjuna, Padmashali, & Sandeep, 2014).
Histamine H3 Receptor Antagonists: Piperazin-1-yl methanones have been used to develop histamine H3 receptor antagonists. These compounds have shown promise in preclinical studies for wake-promoting activity, leading to the identification of candidates for Phase I and II clinical trials (Letavic et al., 2015).
Tubulin Polymerization Inhibitors: Piperazin-1-yl methanone derivatives derived from tricyclic heterocycles have been found to inhibit tubulin polymerization, leading to cell cycle arrest and potential application in cancer treatment (Prinz et al., 2017).
Corrosion Inhibition: Certain Piperazin-1-yl methanone derivatives have been studied for their corrosion inhibitory effects on mild steel in acidic medium, demonstrating significant efficiency (Singaravelu, Bhadusha, & Dharmalingam, 2022).
Anti-mycobacterial Activity: Benzo[d]thiazol-2-yl(piperazin-1-yl)methanones have been identified as new chemotypes with anti-mycobacterial potential, displaying low cytotoxicity and promising therapeutic indices (Pancholia et al., 2016).
Eigenschaften
IUPAC Name |
piperazin-1-yl-[4-(trifluoromethoxy)phenyl]methanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O2.ClH/c13-12(14,15)19-10-3-1-9(2-4-10)11(18)17-7-5-16-6-8-17;/h1-4,16H,5-8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQALZNBNZLAKHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC=C(C=C2)OC(F)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Piperazin-1-yl(4-(trifluoromethoxy)phenyl)methanone hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




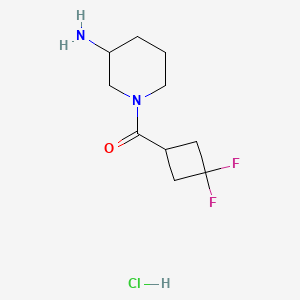



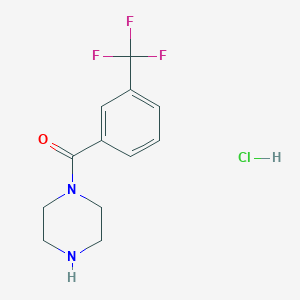
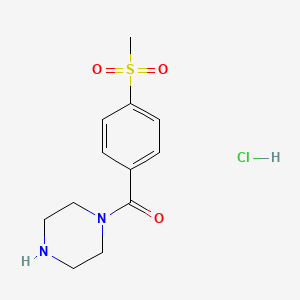
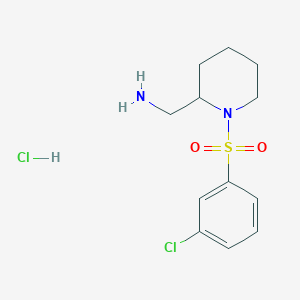
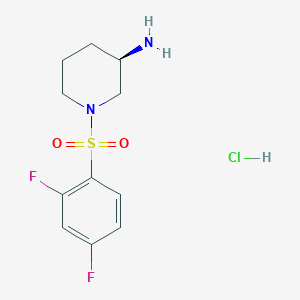
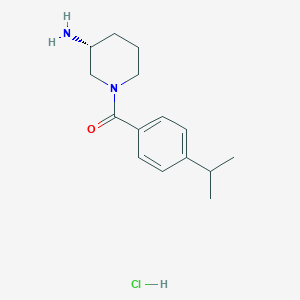

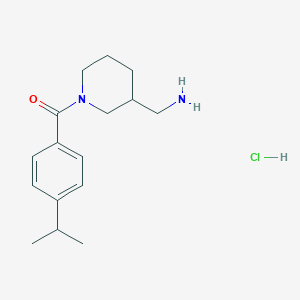

![7-[3-(2-Ethylpiperidin-1-yl)-2-hydroxypropoxy]-4-methylchromen-2-one](/img/structure/B8035406.png)